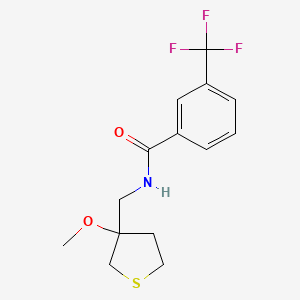

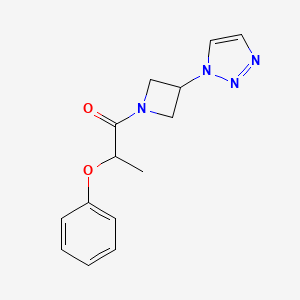

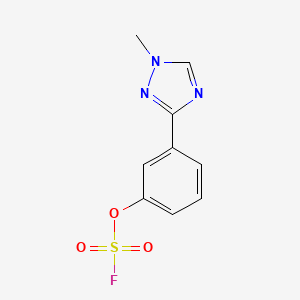

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one, also known as TAZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including structures similar to "1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one," have been extensively studied for their pharmacological applications. Triazole derivatives exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in drug development is attributed to the triazole core, which allows for structural variations that can target different biological pathways (Ferreira et al., 2013).

Advances in Synthesis Techniques

The synthesis of 1,4-disubstituted 1,2,3-triazoles, closely related to the compound , has seen significant advancements through the use of copper(I) catalyzed regioselective synthesis. This method, part of click chemistry, has facilitated the development of new drugs by providing an efficient, high-yield approach to creating triazole derivatives with broad biological activities (Kaushik et al., 2019).

Eco-Friendly Synthesis and Applications

The eco-friendly synthesis of 1,2,3-triazoles, utilizing methodologies such as microwave irradiation and water as a solvent, has not only made the production process more sustainable but also opened up applications in drug development with reduced environmental impact. These greener synthesis routes underscore the commitment to sustainable chemistry while maintaining the efficacy of triazole derivatives in biological applications (de Souza et al., 2019).

Corrosion Inhibition

Beyond pharmacological uses, 1,2,3-triazole derivatives have been identified as potent corrosion inhibitors for metals and alloys. The 1,4-disubstituted variants, by virtue of their chemical structure, offer protection against corrosion in aggressive media, making them valuable in industrial applications to extend the lifespan of metal components (Hrimla et al., 2021).

Mechanism of Action

Target of action

The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive compounds . The 1,2,3-triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and other interactions .

Mode of action

The mode of action of 1,2,3-triazole-containing compounds can vary widely depending on their structure and the specific biological target they interact with. For example, some 1,2,3-triazole compounds have been found to inhibit key enzymes in fungal cells, leading to antifungal activity .

Biochemical pathways

1,2,3-triazole compounds can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

1,2,3-triazole compounds are generally known for their good stability and bioavailability .

Result of action

Based on the antifungal activity of some 1,2,3-triazole compounds, it could potentially lead to the disruption of key cellular processes in fungal cells .

properties

IUPAC Name |

2-phenoxy-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-11(20-13-5-3-2-4-6-13)14(19)17-9-12(10-17)18-8-7-15-16-18/h2-8,11-12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXNIEIMQWMVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)N2C=CN=N2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)

![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2705965.png)

![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2705971.png)